3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
3-Iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine is an organic compound with the molecular formula C8H7IN2. It is a derivative of pyrrolopyridine, characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 6th position on the pyrrolo[3,2-b]pyridine ring system . This compound is often used as an intermediate in organic synthesis and has significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the iodination of 6-methyl-1H-pyrrolo[3,2-b]pyridine. One common method is the reaction of 6-methyl-1H-pyrrolo[3,2-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.
Major Products Formed
Substitution Products: Various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyrrolopyridine N-oxides.
Reduction Products: Deiodinated pyrrolopyridines.
Scientific Research Applications
3-Iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, these compounds can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-6-methyl-1H-pyrrolo[3,4-b]pyridine
- 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Uniqueness
3-Iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine atom at the 3rd position and methyl group at the 6th position make it a valuable intermediate for the synthesis of various biologically active compounds. Additionally, its ability to inhibit FGFRs sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOQYJFSUODNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)I)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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